CZC24832

説明

CZC24832は、ホスホイノシチド3キナーゼガンマ(PI3Kγ)の高選択的かつ強力な阻害剤です。この化合物は、インビトロおよびインビボの炎症モデルにおいて有効性を示しています。 免疫系疾患や炎症の潜在的な治療用途を探るための科学研究で主に使用されています .

準備方法

合成経路と反応条件: CZC24832は、トリアゾロピリジンコアの形成を含む一連の化学反応によって合成されます。合成経路には、通常、以下の手順が含まれます。

- 環化反応によるトリアゾロピリジンコアの形成。

- ピリジン環の適切な位置へのフッ素原子の導入。

- スルホンアミド基のピリジン環への結合。

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で製造されています。 このプロセスには、高純度と収率を保証するための複数の精製手順が含まれます .

化学反応の分析

反応の種類: CZC24832は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応を実行して、化合物上の官能基を変更することができます。

置換: 置換反応を使用して、トリアゾロピリジンコアに異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: 適切な条件下で、ハロゲン化アルキルやハロゲン化アリールなどの試薬。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって生物活性を変えた酸化誘導体が得られる場合がありますが、置換反応によって化合物の特性を変更する新しい官能基を導入することができます .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Immunological Applications

2.1 Rheumatoid Arthritis

In preclinical studies using a mouse model of collagen-induced arthritis (CIA), CZC24832 demonstrated significant effects on TH17 cell differentiation, which plays a pivotal role in the inflammatory response associated with rheumatoid arthritis. The inhibition of PI3Kγ was linked to reduced joint inflammation and neutrophil migration, suggesting a therapeutic potential for managing autoimmune conditions .

2.2 Chronic Lymphocytic Leukemia (CLL)

This compound has been shown to impair CLL cell migration significantly. In studies where CLL cells were treated with this compound, a marked reduction in their ability to migrate towards chemokine gradients was observed. This effect highlights the compound's potential as a therapeutic agent in CLL by disrupting the interactions between malignant B cells and their supportive microenvironment .

Oncological Applications

3.1 Breast Cancer

Research indicates that this compound can inhibit breast cancer cell lines with high NSD3 expression levels. In combination with other agents like oxaliplatin and erlotinib, it showed enhanced efficacy against these cancer cells, suggesting its potential role in combination therapies for breast cancer treatment .

3.2 Multiple Myeloma

In multiple myeloma studies, this compound was utilized alongside other PI3K inhibitors to evaluate its effects on cell viability and apoptosis. The results indicated that while this compound alone had limited effects on cell death compared to dual inhibitors like duvelisib, it still contributed valuable insights into the role of PI3Kγ in myeloma cell biology .

Pharmacological Insights

This compound has been characterized for its pharmacological properties through various assays assessing its impact on cell viability and apoptosis across different cancer types. It has been found effective at concentrations achievable in vivo, making it a candidate for further clinical evaluation .

Data Summary

The following table summarizes key findings from studies involving this compound:

作用機序

CZC24832は、PI3K/MTORシグナル伝達経路に関与する重要な酵素であるPI3Kγを選択的に阻害することによって効果を発揮します。この阻害は、細胞増殖、分化、生存、移動など、さまざまな細胞プロセスの調節につながります。 この化合物は、インターロイキン17産生Tヘルパー細胞(TH17)の分化を調節することが示されており、炎症性および自己免疫疾患の潜在的な治療法となっています .

類似化合物:

PI3Kα阻害剤: PI3Kのアルファアイソフォームを選択的に阻害する化合物。

PI3Kβ阻害剤: PI3Kのベータアイソフォームを選択的に阻害する化合物。

PI3Kδ阻害剤: PI3Kのデルタアイソフォームを選択的に阻害する化合物。

This compoundの独自性: this compoundは、PI3Kγに対する高い選択性と効力において独自性を持っています。他のPI3K阻害剤とは異なり、this compoundはガンマアイソフォームを特異的に標的とするため、さまざまな生物学的プロセスにおけるPI3Kγの異なる役割を調べるための貴重なツールとなっています。 その選択性により、標的外効果が減少し、治療薬としての可能性が高まります .

類似化合物との比較

PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.

PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.

PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.

Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .

生物活性

CZC24832 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, which plays a significant role in various biological processes, particularly in the immune system and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in various disease models, and relevant case studies.

This compound specifically inhibits PI3Kγ, which is known to regulate immune responses, including T cell differentiation and inflammation. The compound shows a 10-fold selectivity for PI3Kγ over PI3Kβ, making it a valuable tool for studying the specific functions of PI3Kγ in various biological contexts .

Key Mechanisms:

- Inhibition of TH17 Cell Differentiation : this compound suppresses the expression of RORγt, a transcription factor critical for TH17 cell differentiation, thereby reducing IL-17A-producing cells .

- Impact on Inflammatory Responses : In preclinical models, such as collagen-induced arthritis (CIA), this compound has demonstrated a reduction in joint inflammation and neutrophil migration .

1. Rheumatoid Arthritis (RA)

In CIA models, this compound treatment resulted in decreased joint inflammation and reduced migration of inflammatory cells. This suggests that selective inhibition of PI3Kγ can modulate immune responses beneficially in autoimmune conditions .

2. Multiple Myeloma (MM)

Research indicates that while this compound does not significantly affect AKT phosphorylation or induce apoptosis in MM cell lines at micromolar concentrations, it does alter cell adhesion properties. Specifically, it does not inhibit MM cell adhesion to bone marrow stromal cells (BMSCs), suggesting that its role may be more nuanced in the context of tumor microenvironments .

Table 1: Summary of Key Research Findings on this compound

Detailed Research Insights

- Inflammatory Pathways : this compound's inhibition of PI3Kγ affects downstream signaling pathways involved in inflammation. For instance, its action on TH17 differentiation is crucial for understanding its therapeutic potential against autoimmune diseases .

- Cardiac Safety Profile : Studies examining the effects of various kinase inhibitors on human stem cell-derived cardiomyocytes (hSC-CMs) found that this compound did not significantly affect cardiac function parameters like base impedance or beating rate, indicating a favorable safety profile regarding cardiotoxicity compared to other pan-PI3K inhibitors .

- Comparative Efficacy : In studies comparing this compound with other inhibitors like idelalisib (PI3Kδ), it was noted that while idelalisib showed more pronounced effects on cell viability and apoptosis in MM cells, this compound's specific actions suggest it may be better suited for targeting specific immune pathways rather than broad cytotoxic effects .

Q & A

Q. How to design experiments to validate the selective inhibition of PI3Kγ by CZC24832?

Answer:

- Competitive Binding Assays : Compare this compound’s IC50 values across PI3K isoforms (α, β, γ, δ) using kinase activity assays under standardized ATP concentrations (near physiological levels, e.g., 1 mM) .

- Kinase Profiling Panels : Screen against a broad panel of kinases to rule out off-target effects. For example, this compound exhibits >100-fold selectivity for PI3Kγ over α/δ and ~10-fold over β .

- Positive Controls : Include isoform-specific inhibitors (e.g., CAL-101 for PI3Kδ) to validate assay conditions.

Q. What methodological approaches ensure reproducibility of this compound’s effects in TH17 cell differentiation studies?

Answer:

- Standardized Protocols : Document cell culture conditions (e.g., media, cytokine concentrations, and differentiation timelines). For TH17 cells, verify polarization using flow cytometry (e.g., IL-17A expression) .

- Dose-Response Curves : Test this compound across a concentration range (e.g., 1–100 nM) to confirm dose-dependent inhibition.

- Replication : Perform triplicate experiments with independent cell batches and include vehicle controls (e.g., DMSO) .

Q. How to address contradictory data on this compound’s efficacy across different experimental models?

Answer:

- Model-Specific Variables : Assess differences in species (human vs. murine), cell types, or disease models (e.g., autoimmune vs. cancer). For example, PI3Kγ signaling may vary in macrophages vs. T cells.

- Pharmacokinetic Validation : Measure drug stability, bioavailability, and metabolite interference in vivo using LC-MS/MS .

- Supplementary Assays : Use Western blotting to confirm downstream targets (e.g., Akt phosphorylation) across models .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Answer:

- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values.

- ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., different doses or time points) with Tukey’s HSD correction.

- Power Analysis : Ensure adequate sample size (n ≥ 3) to detect biologically relevant effects (e.g., 20% inhibition threshold) .

Q. How to optimize in vivo studies using this compound in autoimmune disease models?

Answer:

- Dosing Regimen : Determine optimal administration route (oral vs. intraperitoneal) and frequency based on pharmacokinetic half-life (e.g., bid dosing if t1/2 < 6 hours).

- Endpoint Selection : Monitor disease-specific markers (e.g., joint inflammation in arthritis models) and immune cell infiltration via histopathology.

- Control Groups : Include PI3Kγ knockout mice or isoform-selective inhibitors to isolate mechanism .

What criteria should guide the formulation of research questions on this compound’s therapeutic potential?

Answer:

- FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

“Does this compound synergize with checkpoint inhibitors in PI3Kγ-overexpressing tumors?”

- PICO Structure : Define Population (e.g., cancer patients), Intervention (this compound + anti-PD1), Comparison (anti-PD1 alone), and Outcome (tumor regression rate) .

Q. How to systematically review literature on this compound’s mechanism of action?

Answer:

- Database Search : Use PubMed/Scopus with keywords: “this compound” AND (“PI3Kγ” OR “TH17” OR “autoimmunity”). Filter for primary research (2000–2025).

- Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations .

- Critical Appraisal : Evaluate study quality via CONSORT (for in vivo) or MIAME (for microarray data) guidelines .

Q. What experimental controls are essential when studying this compound in combination therapies?

Answer:

- Monotherapy Arms : Test this compound and companion drugs (e.g., chemotherapeutics) individually to distinguish additive vs. synergistic effects.

- Solubility Controls : Verify that vehicle (e.g., DMSO) does not interfere with drug interactions.

- Off-Target Checks : Use RNAi or CRISPR to silence PI3Kγ and confirm phenotype rescue .

Q. How to resolve discrepancies in this compound’s reported selectivity across studies?

Answer:

- Assay Standardization : Compare buffer conditions (e.g., Mg²⁺/ATP levels) and enzyme sources (recombinant vs. native PI3Kγ).

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .

- Structural Analysis : Perform molecular docking studies to assess binding affinity variations due to isoform-specific mutations .

Q. What ethical considerations apply to preclinical studies involving this compound?

Answer:

- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor size limits) and analgesia protocols.

- Data Transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias.

- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in manuscripts .

特性

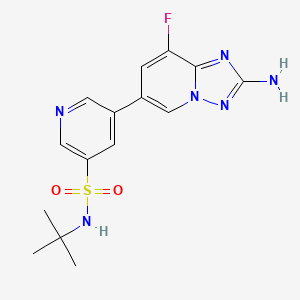

IUPAC Name |

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRZPHQBTHQXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655226 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-67-5 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CZC-24832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZC-24832 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。